
7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylquinoxalin-2-one and a fluorinating agent.
Cyclization: The cyclization step involves the formation of the dihydroquinoxalinone ring, which can be facilitated by using catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoxalinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinone: The parent compound without the fluorine and methyl groups.
Fluoroquinoxalinones: Compounds with fluorine atoms at different positions.
Methylquinoxalinones: Compounds with methyl groups at different positions.
Uniqueness
7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
146741-05-1 |
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Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |
InChI Key |
ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
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